MD-224 is a heterocyclic organic compound developed as a proteolysis targeting chimera (PROTAC) for the targeted degradation of the murine double minute 2 (MDM2) protein. [, ] It is classified as a first-in-class small-molecule MDM2 degrader. [] In scientific research, MD-224 serves as a valuable tool for investigating the MDM2 pathway and its role in cancer development and treatment. [, ]
MD-224 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) that targets the murine double minute 2 protein, commonly known as MDM2. MDM2 is a critical negative regulator of the tumor suppressor protein p53, making it a significant target in cancer therapy. The development of MD-224 is rooted in the need for effective treatments against cancers characterized by the overexpression of MDM2, particularly those with wild-type p53. MD-224 has shown promising results in preclinical studies, demonstrating potent efficacy in degrading MDM2 and activating p53, which can lead to tumor regression in leukemia models .
MD-224 was discovered through a systematic design and synthesis process aimed at creating small-molecule degraders based on the PROTAC concept. This approach involves linking a ligand that binds to the target protein (MDM2) with another ligand that recruits an E3 ubiquitin ligase (cereblon), facilitating the ubiquitination and subsequent degradation of MDM2 .
MD-224 is classified as a small-molecule PROTAC and falls under the category of targeted protein degraders. It specifically targets MDM2, making it part of a broader class of compounds designed to modulate protein levels within cells through the ubiquitin-proteasome system.
The synthesis of MD-224 involves several key steps to ensure the proper assembly of its structural components. The compound is synthesized through a multi-step organic synthesis process that includes:
Technical Details: The synthesis requires careful consideration of steric and electronic factors to enhance binding affinity and degradation efficiency .
MD-224's molecular structure comprises two active domains connected by a flexible linker. The design allows it to effectively bind both MDM2 and cereblon, facilitating the targeted degradation of MDM2.
The structural formula and specific stereochemistry of MD-224 have been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies confirm that MD-224 maintains an optimal conformation for interaction with its targets .
MD-224 primarily acts through a mechanism involving ubiquitination and proteasomal degradation of MDM2. Upon binding to MDM2, MD-224 facilitates its recognition by cereblon, leading to:
Technical Details: Experimental data indicate that MD-224 induces rapid degradation of MDM2 at concentrations lower than 1 nM in human leukemia cells, showcasing its high potency .
The mechanism by which MD-224 exerts its effects can be summarized as follows:
In vivo studies have demonstrated that intravenous administration of MD-224 results in complete tumor regression in xenograft models, highlighting its potential as an effective therapeutic agent against cancers driven by MDM2 overexpression .
MD-224 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses suggest that these properties contribute to its bioavailability and efficacy as a therapeutic agent .
MD-224 has significant potential applications in cancer therapy due to its ability to selectively degrade MDM2 and activate p53. Its primary scientific uses include:
The ongoing research into PROTACs like MD-224 represents a promising frontier in targeted cancer therapies, offering new avenues for treatment where traditional approaches may fail .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: